N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of various functional groups, including a pyrrolidine ring, a methoxyphenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use Suzuki–Miyaura coupling reactions to form carbon-carbon bonds between the thiophene and oxazole rings . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxazole ring can produce dihydro-oxazole derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activities.
Oxazole derivatives: Compounds with the oxazole ring are studied for their antimicrobial and anticancer properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-8-6-15(7-9-16)18(24-10-2-3-11-24)14-22-21(25)17-13-19(27-23-17)20-5-4-12-28-20/h4-9,12-13,18H,2-3,10-11,14H2,1H3,(H,22,25) |
InChI Key |
NHKOGLLAIKBLEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCC4 |
Origin of Product |
United States |
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